2-[(4-Cyanophenyl)methoxy]acetic acid
CAS No.: 1361125-90-7
Cat. No.: VC5413678
Molecular Formula: C10H9NO3
Molecular Weight: 191.186
* For research use only. Not for human or veterinary use.
![2-[(4-Cyanophenyl)methoxy]acetic acid - 1361125-90-7](/images/structure/VC5413678.png)
Specification
CAS No. | 1361125-90-7 |
---|---|
Molecular Formula | C10H9NO3 |
Molecular Weight | 191.186 |
IUPAC Name | 2-[(4-cyanophenyl)methoxy]acetic acid |
Standard InChI | InChI=1S/C10H9NO3/c11-5-8-1-3-9(4-2-8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13) |
Standard InChI Key | UAYRPOZAVYTVTP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1COCC(=O)O)C#N |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound features a central benzene ring substituted with a cyano group (–CN) at the 4-position, connected to a methoxyacetic acid group (–OCHCOOH) via a methylene bridge. The SMILES notation is C1=CC(=CC=C1COCC(=O)O)C#N, and the InChI key is UAYRPOZAVYTVTP-UHFFFAOYSA-N . The planar phenyl ring and electron-withdrawing cyano group influence its electronic distribution, enhancing reactivity in nucleophilic substitutions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 191.19 g/mol | |
XLogP3 | 1.03 | |
Topological Polar Surface | 64.8 Ų | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) studies of structurally analogous compounds (e.g., 2-(4-cyanophenylamino)acetic acid) reveal:
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FT-IR: Strong absorption at 2,240 cm (C≡N stretch) and 1,710 cm (C=O of carboxylic acid) .
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H NMR: Signals at δ 3.8–4.2 ppm (methylene protons –OCH–) and δ 7.6–8.0 ppm (aromatic protons) .
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UV-Vis: ≈ 270 nm due to π→π* transitions in the aromatic system .
Synthesis and Optimization
Conventional Routes
The synthesis typically involves nucleophilic substitution or ester hydrolysis:
Route 1: Alkylation of 4-Cyanobenzyl Bromide
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Reagents: 4-Cyanobenzyl bromide, glycolic acid, base (KCO).
Route 2: Hydrolysis of Methyl Ester Precursor
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Starting Material: Methyl 2-[(4-cyanophenyl)methoxy]acetate.
Table 2: Synthesis Optimization Parameters
Parameter | Route 1 | Route 2 |
---|---|---|
Temperature | 60°C | 55°C |
Solvent | Acetone | THF/Water |
Catalyst | KCO | LiOH·HO |
Purification | Recrystallization | Filtration |
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (0.1–0.2 mg/mL) .
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Stability: Stable under ambient conditions but prone to hydrolysis in strong acidic/basic media .
Predicted ADME Properties
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Blood-Brain Barrier Permeation: Likely due to moderate LogP (~1.03) .
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CYP450 Inhibition: Low affinity for CYP1A2, 2C9, 2C19, 2D6, and 3A4 .
Biological Activity and Applications
Enzyme Inhibition
Derivatives of 2-[(4-cyanophenyl)methoxy]acetic acid exhibit inhibitory activity against lysine-specific demethylase 1 (LSD1), a therapeutic target in oncology . Docking studies suggest the cyano group forms hydrogen bonds with Lys661 in the LSD1 active site .
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | Avoid ingestion |
H315 (Skin irritation) | Use protective gloves |
H319 (Eye irritation) | Wear safety goggles |
H332 (Harmful if inhaled) | Use in ventilated areas |
Future Directions
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